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Compound of Interest

3-(3-Methoxyphenyl)-2'-
Compound Name:
methylpropiophenone

CAS No.: 898774-37-3

Cat. No.: B1360532

. J

A Note on Chemical Identity: This guide focuses on the well-documented chemical intermediate
3'-Methoxypropiophenone (CAS: 37951-49-8). The initial query for 3-(3-Methoxyphenyl)-2'-
methylpropiophenone (CAS: 898774-37-3) did not yield significant public data, suggesting it
Is a far less common compound. Given the structural similarities and the extensive body of
research on 3'-Methoxypropiophenone as a critical precursor in pharmaceutical manufacturing,
it is the subject of this comprehensive review, which is likely to be of greater value to
researchers, scientists, and drug development professionals.

Introduction

3'-Methoxypropiophenone is an aromatic ketone that has garnered significant attention in the
fields of organic synthesis and medicinal chemistry. Its structural architecture, featuring a
methoxy-substituted phenyl ring attached to a propanone backbone, makes it a versatile and
highly valuable building block.[1][2] While it finds use in the synthesis of various organic
molecules, its most prominent role is as a key starting material in the industrial production of
Tapentadol, a centrally acting opioid analgesic for managing moderate to severe pain.[3][4][5]
This guide provides a detailed exploration of the physicochemical properties, spectroscopic
characterization, synthesis protocols, and core applications of 3'-Methoxypropiophenone,
offering field-proven insights for professionals in drug discovery and chemical development.
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PART 1: Chemical Identity and Physicochemical
Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its
effective application in research and development.

Chemical Structure and Identifiers

The molecular structure of 3'-Methoxypropiophenone consists of a propiophenone core with a
methoxy group at the meta-position (position 3) of the phenyl ring.

Caption: Chemical Structure of 3'-Methoxypropiophenone

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 37951-49-8 [2][6]
IUPAC Name 1-(3-methoxyphenyl)propan-1- 5176]

one
Molecular Formula C10H1202 [2][6]
Molecular Weight 164.20 g/mol [51[6]

3-Methoxypropiophenone, m-
Synonyms Methoxypropiophenone, 3- [2][6]
Methoxyphenyl ethyl ketone

| INChl Key | LPDJHUUWTGXTCU-UHFFFAOYSA-N |[2][7] |

Physicochemical Data

The physical properties of 3'-Methoxypropiophenone dictate its handling, storage, and reaction
conditions. It is typically a liquid at room temperature.[1][2]

Table 2: Physicochemical Properties

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9910779.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Methoxypropiophenone
https://apicule.com/api-intermediates/3-methoxypropiophenone/
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Methoxypropiophenone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9910779.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Methoxypropiophenone
https://apicule.com/api-intermediates/3-methoxypropiophenone/
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Methoxypropiophenone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9910779.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Methoxypropiophenone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9910779.htm
https://sielc.com/3-methoxypropiophenone
https://www.chembk.com/en/chem/3'-methoxypropiophenone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9910779.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Colorless to light yellow

Appearance o [11[2]
liquid

Boiling Point 259 °C [2][8]

Density ~1.08 g/cm?3 [11[2]

Flash Point 98.9 °C [1]8]

Refractive Index ~1.523 [1][2]

N Good solubility in common
Solubility , [1]
organic solvents

| Storage | Sealed in a dry place at room temperature |[2] |

PART 2: Spectroscopic and Analytical
Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical
intermediate used in pharmaceutical synthesis. A combination of spectroscopic and
chromatographic techniques is employed for the comprehensive characterization of 3'-
Methoxypropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is fundamental for confirming the compound's proton framework. The
spectrum typically shows a triplet for the methyl group and a quartet for the methylene group of
the ethyl ketone chain, along with characteristic signals for the aromatic protons and the
methoxy group singlet.[2]

Table 3: Representative *H NMR Spectral Data
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. . Coupling
. Chemical Shift L
Assignment Multiplicity Constant (J, Source(s)
(3, ppm)
Hz)
-CHs (ethyl) 1.23 triplet 7.3 [2]
-CH2- (ethyl) 3.00 quartet 7.3 [2]
-OCHs 3.86 singlet N/A [2]
Aromatic H 7.10 dd 79,24 [2]
Aromatic H 7.37 t 7.9 [2]
Aromatic H 7.50 t 2.4 [2]
Aromatic H 7.54 d 7.9 [2]

Solvent; CDCIz

High-Performance Liquid Chromatography (HPLC)

Purity analysis and quantification are routinely performed using reverse-phase HPLC. A typical
method provides excellent separation and resolution.

e Column: Newcrom R1 or equivalent C18 column.[7]

» Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric
acid or formic acid for Mass Spectrometry (MS) compatibility.[7]

» Detection: UV detection at a suitable wavelength (e.g., 254 nm).

« Rationale: This method is robust, scalable for preparative separation of impurities, and
suitable for pharmacokinetic studies.[7] The use of formic acid as a modifier makes the
mobile phase compatible with mass spectrometry, allowing for impurity identification.

PART 3: Synthesis Methodologies

The efficient synthesis of 3'-Methoxypropiophenone is crucial for its commercial viability as a
pharmaceutical intermediate. Several routes have been developed, with the Grignard reaction
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being one of the most effective and widely adopted methods.[3][9]

Primary Synthesis Route: Grighard Reaction

This approach involves the reaction of a Grignard reagent, prepared from m-bromoanisole, with
propionitrile.[9] This method is favored for its high yield and operational simplicity, making it
suitable for industrial-scale production.[3]

THF, AICIs (cat.)
m-Bromoanisole + Mg 50-55°C -

Propionitrile

Intermediate Complex

3'-Methoxypropiophenone

Click to download full resolution via product page
Caption: Grignard-based synthesis workflow for 3'-Methoxypropiophenone.

This protocol is adapted from established patent literature, demonstrating a high-yield process.

[31[9]
o Grignard Reagent Preparation:

o Charge a reaction vessel with magnesium powder (1.0 mol), anhydrous aluminum
trichloride (catalyst), and tetrahydrofuran (THF).[9]

o Slowly add a solution of m-bromoanisole (1.0 mol) in THF, maintaining the temperature at
50-55 °C to sustain a gentle reflux.[3]

o After the addition is complete, continue to reflux for 0.5-1.0 hour to ensure the complete
formation of the Grignard reagent.[9]

o Causality: THF is the solvent of choice as it stabilizes the Grignard reagent. The catalytic
amount of AICIs facilitates the reaction. Temperature control is critical to manage the
exothermic reaction and prevent side product formation.

o Reaction with Propionitrile:
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o To the prepared Grignard reagent, slowly add propionitrile (1.0 mol) under stirring.[3]

o Continue the reaction for 1.0-2.0 hours after the addition is complete.[3]
e Hydrolysis and Work-up:

o Cool the reaction mixture in a cold-water bath and slowly add 3.0 M hydrochloric acid to
decompose the intermediate addition product.[8]

o Separate the inorganic and organic phases.

o Distill the organic phase to remove THF, followed by vacuum distillation to purify the final
product, 3'-Methoxypropiophenone. A yield of over 88% can be achieved with this method.

[3](8]

o Causality: Acidic work-up is necessary to hydrolyze the magnesium complex formed after
the nitrile addition and to protonate the resulting imine, which then hydrolyzes to the
ketone.

PART 4: Core Application in Pharmaceutical
Development

The primary driver for the large-scale production of 3'-Methoxypropiophenone is its role as a
cornerstone intermediate in the synthesis of Tapentadol.[5][9][10]

Role as a Tapentadol Precursor

Tapentadol is an analgesic with a dual mechanism of action.[10][11] The synthesis of this
complex molecule begins with 3'-Methoxypropiophenone, which provides the essential m-
methoxyphenyl ketone scaffold.[5] The subsequent synthetic steps build upon this core
structure to introduce the required chiral centers and the dimethylamino group.[4][5]
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3'-Methoxypropiophenone

Dimethylamine HCI +
Paraformaldehyde

Mannich Base Intermediate

e.g., Grignard addition,
stereoselective reduction Demethylation

Click to download full resolution via product page
Caption: Synthetic pathway from 3'-Methoxypropiophenone to Tapentadol.

One common synthetic route involves an initial Mannich reaction to install the aminomethyl
group.

This protocol outlines the first key transformation of 3'-Methoxypropiophenone towards the
Tapentadol core.[5]

o Reaction Setup: Charge a reactor with 3'-Methoxypropiophenone, paraformaldehyde, and
dimethylamine hydrochloride in a suitable solvent like ethanol or isopropanol.

o Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

e Reaction Execution: Heat the mixture to reflux for several hours until the reaction is
complete, as monitored by TLC or HPLC.

« |solation: Cool the reaction mixture to allow the product, the Mannich base hydrochloride, to
crystallize. Filter and wash the solid with a cold solvent (e.g., acetone) to obtain the
intermediate.

» Causality: The Mannich reaction is a classic carbon-carbon bond-forming reaction that is
highly effective for aminomethylation of an acidic proton adjacent to a carbonyl group. The
acidic conditions generate the electrophilic Eschenmoser's salt in situ from formaldehyde
and dimethylamine, which then reacts with the enol form of the ketone.

PART 5: Safety and Handling
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Adherence to safety protocols is paramount when handling any chemical reagent. 3'-
Methoxypropiophenone is considered harmful if swallowed, in contact with skin, or if inhaled.
[12]

Table 4: GHS Hazard and Precautionary Information

Category Code Statement Source(s)
Pictogram GHSO07 Exclamation Mark [2][12]
Signal Word Warning [2][12]

Harmful if swallowed,
Hazard Statement H302+H312+H332 in contact with skin or [12]
if inhaled

Wear protective

gloves/protective
Precautionary P280 clothing/eye [12]

protection/face

protection

IF SWALLOWED: Call
. a POISON
Precautionary P301+P312 ] [12]
CENTER/doctor if you

feel unwell

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water |[12] |

Handling and Storage Recommendations

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.[13]

e Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g.,
nitrile), and a lab coat.[12][14]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from
incompatible materials such as strong oxidizing agents.[2][15]
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o Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., sand or
vermiculite) and place it in a suitable container for disposal.[13]

Conclusion

3'-Methoxypropiophenone stands out as a chemical intermediate of significant industrial and
pharmaceutical relevance. Its well-defined physicochemical properties, established synthesis
routes, and clear analytical profile make it a reliable building block for complex molecule
synthesis. Its indispensable role as the primary precursor for the analgesic Tapentadol solidifies
its importance in modern drug development and manufacturing, demonstrating the critical link
between foundational organic chemistry and the production of life-improving medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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